N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide
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Overview
Description
N~1~-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]ACETAMIDE is a compound that features a phenyl ring substituted with a methyl group and a 1H-1,2,3,4-tetrazol-5-yl group, connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]ACETAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate nitriles with sodium azide under acidic conditions.
Substitution on the Phenyl Ring: The methyl group is introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Formation of the Acetamide Moiety: The final step involves the acylation of the substituted phenyl ring with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding carboxylic acids.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO~4~) in acidic or basic medium.
Reduction: Hydrogen gas (H~2~) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br~2~) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
N~1~-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N1-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to interact with enzymes and receptors in biological systems. This interaction can inhibit or modulate the activity of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Imidazole Derivatives: Share similar heterocyclic structures and biological activities.
Indole Derivatives: Known for their wide range of biological activities and structural similarities.
Benzimidazole Derivatives: Used in various pharmaceutical applications due to their bioactivity.
Uniqueness: N1-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]ACETAMIDE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to form stable complexes with metal ions and its bioisosteric properties make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-6-3-4-8(10-12-14-15-13-10)5-9(6)11-7(2)16/h3-5H,1-2H3,(H,11,16)(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFBCGJQCRLAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNN=N2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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